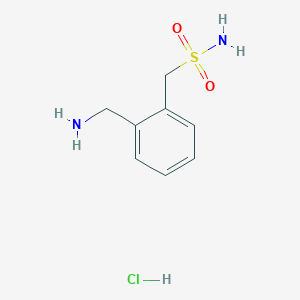

(2-(Aminomethyl)phenyl)methanesulfonamide hydrochloride

Description

(2-(Aminomethyl)phenyl)methanesulfonamide hydrochloride (CAS 128263-66-1) is a sulfonamide derivative with the molecular formula C₈H₁₃ClN₂O₂S and a molecular weight of 236.72 g/mol . It features a benzene ring substituted with an aminomethyl group at the para position and a methanesulfonamide group. Key properties include:

Properties

IUPAC Name |

[2-(aminomethyl)phenyl]methanesulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S.ClH/c9-5-7-3-1-2-4-8(7)6-13(10,11)12;/h1-4H,5-6,9H2,(H2,10,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIUGSHIHRPHWRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)CS(=O)(=O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(Aminomethyl)phenyl)methanesulfonamide hydrochloride typically involves the reaction of (2-(Aminomethyl)phenyl)methanesulfonamide with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (2-(Aminomethyl)phenyl)methanesulfonamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonamide derivatives.

Reduction: It can be reduced to form amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products: The major products formed from these reactions include various sulfonamide and amine derivatives, which have significant applications in medicinal chemistry and other fields .

Scientific Research Applications

(2-(Aminomethyl)phenyl)methanesulfonamide hydrochloride

This compound, a sulfonamide compound with the molecular formula C8H13ClN2O2S and a molecular weight of 236.71 g/mol, has applications across scientific research, including chemistry, biology, medicine, and industry.

Scientific Research Applications

- Chemistry It is used as a reagent in organic synthesis and as a building block for creating more complex molecules.

- Biology It is employed in studying enzyme inhibition and protein interactions.

- Medicine It is investigated for potential therapeutic effects and as a precursor for drug development.

- Industry It is utilized in the production of specialty chemicals and materials.

The biological activity of this compound is attributed to its interaction with molecular targets within the body.

- Inhibition of Enzymes It can inhibit enzymes like carbonic anhydrase and cyclooxygenase, which are crucial in inflammatory responses and metabolic pathways.

- DNA Intercalation The compound may exhibit DNA intercalating properties, disrupting cellular processes like replication and transcription, potentially leading to cytotoxic effects against rapidly proliferating cells.

Antibacterial Activity

Research indicates that sulfonamide derivatives, including this compound, possess antibacterial properties and are effective against various bacterial strains by inhibiting folate synthesis, which is essential for bacterial growth.

Anticancer Potential

Studies have explored the anticancer potential of sulfonamide derivatives. Compounds with similar structures have demonstrated antiproliferative activities against human cancer cell lines, including breast and cervical cancers.

Case Studies

- In Vivo Studies In a mouse model, this compound enhanced recovery from bone marrow transplantation, with results showing accelerated recovery of neutrophils and platelets, suggesting its potential role in improving post-transplant outcomes.

- Antiproliferative Effects In vitro studies evaluated the compound's effects on various cancer cell lines, and the results indicated that it could significantly reduce cell viability in a dose-dependent manner, further supporting its potential as an anticancer agent.

Biological Activity Overview

| Biological Activity | Mechanism of Action | Target Organisms/Cells | IC50 Value (µM) |

|---|---|---|---|

| Antibacterial | Inhibition of folate synthesis | Various bacterial strains | N/A |

| Anticancer | DNA intercalation; enzyme inhibition | Breast (MCF-7), Cervical (HeLa) | 0.33 - 7.10 |

| Anti-inflammatory | Cyclooxygenase inhibition | Inflammatory pathways | N/A |

Mechanism of Action

The mechanism of action of (2-(Aminomethyl)phenyl)methanesulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Isomers and Positional Variants

N-[3-(Aminomethyl)phenyl]methanesulfonamide Hydrochloride

- CAS: Not explicitly listed (synthesized in ).

- Structure: Meta-substituted aminomethyl group (position 3) instead of para.

- Synthesis : Prepared via HCl treatment in 1,4-dioxane, yielding an off-white solid .

- Key Difference : Positional isomerism may influence binding affinity in biological systems due to steric and electronic variations.

N-(4-Acetylphenyl)methanesulfonamide

Heterocyclic Analogues

5-(Aminomethyl)furan-2-sulfonamide Hydrochloride

Functional Group Variants

2-Aminoethyl Methyl Sulfone Hydrochloride

- CAS : 104458-24-4 ().

- Structure : Lacks the aromatic ring; features a sulfone group attached to an ethylamine backbone.

- Molecular Formula: C₃H₁₀ClNO₂S (MW: 167.63 g/mol).

- Applications : Used in biochemical research, highlighting the role of sulfonyl groups in modulating enzyme activity .

(2-(Aminomethyl)phenyl)methanol Hydrochloride

Pharmacologically Active Analogues

Sotalol Hydrochloride

- CAS : 959-24-0 ().

- Structure: Contains a methanesulfonamide group linked to a β-hydroxyethylamine side chain and an isopropylamino group.

- Molecular Formula : C₁₂H₂₁ClN₂O₃S (MW: 308.83 g/mol).

- Applications : A beta-blocker used for arrhythmias, demonstrating how sulfonamide derivatives can target cardiovascular pathways .

Biological Activity

(2-(Aminomethyl)phenyl)methanesulfonamide hydrochloride, also known as N-[2-(aminomethyl)phenyl]methanesulfonamide, is a sulfonamide compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C8H12N2O2S·HCl

- Molecular Weight : 224.72 g/mol

- CAS Number : 33050-14-5

The compound features an aminomethyl group attached to a phenyl ring and a methanesulfonamide moiety, which is known for its role in various biological processes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body:

- Inhibition of Enzymes : Similar compounds have been shown to inhibit enzymes such as carbonic anhydrase and cyclooxygenase, which play crucial roles in inflammatory responses and other metabolic pathways .

- DNA Intercalation : The compound may also exhibit DNA intercalating properties, disrupting cellular processes like replication and transcription, leading to potential cytotoxic effects against rapidly proliferating cells.

Antibacterial Activity

Research indicates that sulfonamide derivatives, including this compound, possess significant antibacterial properties. They are effective against various bacterial strains by inhibiting folate synthesis, which is essential for bacterial growth .

Anticancer Potential

Several studies have explored the anticancer potential of sulfonamide derivatives. For instance, compounds with similar structures have demonstrated antiproliferative activities against human cancer cell lines, including breast and cervical cancers. The IC50 values for these compounds typically range from 0.33 to 7.10 μM, indicating promising efficacy in inhibiting cancer cell proliferation .

Case Studies

- In Vivo Studies : In a mouse model, this compound was tested for its ability to enhance recovery from bone marrow transplantation. Results showed accelerated recovery of neutrophils and platelets, suggesting its potential role in improving post-transplant outcomes .

- Antiproliferative Effects : In vitro studies evaluated the compound's effects on various cancer cell lines. The results indicated that it could significantly reduce cell viability in a dose-dependent manner, further supporting its potential as an anticancer agent .

Data Table: Biological Activity Overview

| Biological Activity | Mechanism of Action | Target Organisms/Cells | IC50 Value (µM) |

|---|---|---|---|

| Antibacterial | Inhibition of folate synthesis | Various bacterial strains | N/A |

| Anticancer | DNA intercalation; enzyme inhibition | Breast (MCF-7), Cervical (HeLa) | 0.33 - 7.10 |

| Anti-inflammatory | Cyclooxygenase inhibition | Inflammatory pathways | N/A |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing (2-(Aminomethyl)phenyl)methanesulfonamide hydrochloride, and how can reaction parameters be optimized?

- Methodological Answer : The compound can be synthesized via sulfonylation of a substituted aniline precursor. For example, reacting 2-(aminomethyl)aniline hydrochloride with methanesulfonyl chloride in the presence of a base like triethylamine (to neutralize HCl byproducts). Optimize stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and reaction time (2–4 hours at 0–25°C) to minimize side products. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform:methanol gradients) improves yield and purity. Monitor reaction progress using TLC or HPLC .

Q. Which analytical techniques are critical for confirming the structure and salt formation of this compound?

- Methodological Answer :

- NMR spectroscopy : 1H NMR confirms aromatic protons (δ 7.2–7.8 ppm) and aminomethyl group (δ 3.8–4.2 ppm). 13C NMR identifies sulfonamide (C-SO2 at ~45 ppm) and aromatic carbons.

- IR spectroscopy : Peaks at ~1350 cm⁻¹ (asymmetric S=O stretch) and ~1150 cm⁻¹ (symmetric S=O stretch) confirm sulfonamide formation.

- Mass spectrometry : ESI-MS detects the molecular ion [M-Cl]+ to confirm molecular weight.

- X-ray crystallography : Resolves crystal structure and confirms hydrochloride salt formation via Cl⁻ counterion positioning .

Q. How should researchers validate the purity of this compound for biological assays?

- Methodological Answer : Use HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) to assess purity (>95%). Quantify impurities (e.g., unreacted starting materials) against pharmacopeial reference standards. Perform elemental analysis to verify C, H, N, S, and Cl content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for this compound be systematically addressed?

- Methodological Answer : Discrepancies may arise from variations in:

- Purity : Re-test the compound using rigorously purified batches (HPLC >99%).

- Assay conditions : Standardize cell lines (e.g., HEK293 vs. CHO), incubation times, and buffer pH.

- Target selectivity : Use competitive binding assays (e.g., radioligand displacement) to confirm receptor specificity. Cross-validate findings with structural analogs (e.g., ’s sulfonamide derivatives) to identify structure-activity relationships .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to model binding to receptors (e.g., serotonin transporters). Validate docking poses with MD simulations (GROMACS) to assess stability.

- QSAR models : Corrogate electronic (PSA, logP) and steric parameters (molar refractivity) from with activity data to build predictive models.

- Pharmacophore mapping : Identify critical hydrogen-bonding (sulfonamide O, NH) and hydrophobic (aromatic ring) features for target engagement .

Q. What experimental designs assess the compound’s stability under formulation-relevant conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2O2), and thermal (40–60°C) conditions. Monitor degradation via HPLC and identify byproducts using LC-MS.

- pH-solubility profile : Measure solubility in buffers (pH 1–8) using shake-flask method. Correlate with pKa predictions () to optimize formulation pH.

- Long-term stability : Store samples at 25°C/60% RH and analyze at 0, 3, 6, and 12 months for potency loss .

Q. How can metabolic pathways of this compound be elucidated in vitro?

- Methodological Answer :

- Liver microsomes : Incubate the compound with human liver microsomes (HLM) and NADPH. Use LC-MS to identify phase I metabolites (e.g., hydroxylation, demethylation).

- CYP enzyme inhibition assays : Test CYP450 isoforms (CYP3A4, CYP2D6) to assess metabolic interactions.

- Recombinant enzymes : Confirm specific CYP involvement using Supersomes™ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.